![molecular formula C15H23N B1517567 N-cyclohexyl-2-isopropylaniline CAS No. 1036495-44-9](/img/structure/B1517567.png)
N-cyclohexyl-2-isopropylaniline
Overview
Description
N-cyclohexyl-2-isopropylaniline: is an organic compound characterized by a cyclohexyl group attached to the nitrogen atom of an aniline derivative, with an isopropyl group at the second position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of cyclohexylbenzene with isopropylamine under high pressure and temperature in the presence of a catalyst.
Reductive Amination: Another method is reductive amination, where cyclohexylbenzaldehyde reacts with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized using a batch process, where reactants are mixed in a reactor, and conditions such as temperature and pressure are carefully controlled to optimize yield.
Continuous Flow Process: Some industries may employ a continuous flow process for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like nitric acid (HNO3) and halogens (Cl2, Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds.
Reduction Products: Primary amines, secondary amines.
Substitution Products: Nitro-substituted, halogenated derivatives.
Scientific Research Applications
Chemistry
IPCHA serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in reactions that lead to the formation of complex molecules.
Biology
In biochemical assays, IPCHA acts as a reagent for studying amine functional groups. Its interactions with biological systems have been explored, particularly regarding its potential effects on adenosine receptors (A1, A2A, A3) . The A3 receptor has been linked to anti-inflammatory and neuroprotective effects.
Medicine
Research indicates that IPCHA may serve as a building block for drug development due to its structural properties. Derivatives of IPCHA are being investigated for therapeutic applications targeting various diseases. For example, studies evaluating its efficacy as an antagonist at the A3 adenosine receptor show promise for anti-inflammatory applications .
Industrial Applications
IPCHA is utilized in the production of polymers and resins, highlighting its versatility beyond biological applications. It serves as an intermediate in the synthesis of various organic compounds .
Data Table: Summary of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Chemistry | Intermediate in organic synthesis | Used in pharmaceuticals and agrochemicals |
Biology | Reagent in biochemical assays | Interaction with adenosine receptors |
Medicine | Building block for drug development | Anti-inflammatory agents targeting A3 receptors |
Industrial | Production of polymers and resins | Synthesis of various organic compounds |
Case Studies and Research Findings
Therapeutic Potential :
- In a study examining structure-activity relationships (SAR), IPCHA was evaluated for its efficacy as an antagonist at the A3 adenosine receptor, showing promise for anti-inflammatory applications .
Industrial Applications :
- IPCHA has been utilized in the synthesis of polymers and resins, demonstrating its industrial relevance beyond biological applications.
Biocatalytic Applications :
Mechanism of Action
The mechanism by which N-cyclohexyl-2-isopropylaniline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets microbial cell membranes and enzymes.
Antioxidant Activity: Interacts with free radicals and reactive oxygen species.
Comparison with Similar Compounds
N-ethyl-2-isopropylaniline: Similar structure but with an ethyl group instead of cyclohexyl.
N-cyclohexyl-2-ethylaniline: Similar structure but with an ethyl group instead of isopropyl.
N-cyclohexyl-2-methylaniline: Similar structure but with a methyl group instead of isopropyl.
Uniqueness: N-cyclohexyl-2-isopropylaniline stands out due to its cyclohexyl group, which imparts unique steric and electronic properties compared to its analogs
Biological Activity
N-cyclohexyl-2-isopropylaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article aims to synthesize current knowledge regarding the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by a cyclohexyl group and an isopropyl substituent on the nitrogen atom. Its structure can be represented as follows:
This structural configuration contributes to its lipophilicity and potential interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors in enzymatic pathways or modulate receptor activities.
Inhibition Studies
A study focusing on related compounds demonstrated that modifications in the alkyl chain could significantly influence their inhibitory potency against certain enzymes. For instance, compounds with cyclohexyl groups showed promising results against anaplastic lymphoma kinase (ALK) enzymatic activity, with IC50 values indicating effective inhibition at low concentrations (e.g., 28.6 nM for a closely related compound) .
Case Studies
- ALK Inhibition : In a comparative study, several derivatives of aromatic amines were evaluated for their ability to inhibit ALK. This compound was hypothesized to exhibit similar or enhanced activity due to its structural features. The study highlighted the importance of substituent positioning on the aromatic ring for achieving optimal binding affinity .
- Toxicological Assessment : Toxicological evaluations have indicated that certain anilines can exhibit hepatotoxic effects, primarily due to oxidative stress mechanisms. Research has shown that this compound may induce liver enzyme alterations, suggesting a need for further investigation into its safety profile .
Data Tables
The following table summarizes relevant biological activities and properties associated with this compound and its analogs:
Compound | Target Enzyme | IC50 (nM) | Biological Activity |
---|---|---|---|
This compound | ALK | TBD | Potential inhibitor |
Analog 1 (similar structure) | ALK | 28.6 | Potent inhibitor |
Analog 2 | Hepatotoxicity | TBD | Induces oxidative stress |
Note: TBD = To Be Determined; further studies are required to ascertain specific IC50 values for this compound.
Properties
IUPAC Name |
N-cyclohexyl-2-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h6-7,10-13,16H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWGVMIZFHDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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